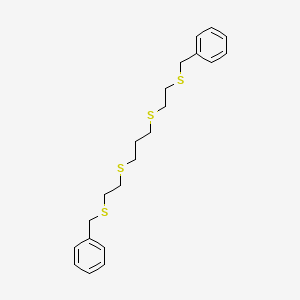
1,13-Diphenyl-2,5,9,12-tetrathiatridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,13-Diphenyl-2,5,9,12-tetrathiatridecane is an organic compound characterized by the presence of phenyl groups and sulfur atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Diphenyl-2,5,9,12-tetrathiatridecane typically involves the reaction of phenyl-substituted thiols with appropriate alkylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,13-Diphenyl-2,5,9,12-tetrathiatridecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or disulfides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Nitro- or halogen-substituted phenyl derivatives.
科学研究应用
1,13-Diphenyl-2,5,9,12-tetrathiatridecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,13-Diphenyl-2,5,9,12-tetrathiatridecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the phenyl groups may engage in π-π interactions with aromatic residues in proteins, further influencing their function.
相似化合物的比较
Similar Compounds
Diphenylamine: An aromatic amine with two phenyl groups, used as an antioxidant and fungicide.
3,6-Diphenyl-1,2,4,5-tetrazine: A heteroaromatic compound used in cycloaddition reactions.
Uniqueness
1,13-Diphenyl-2,5,9,12-tetrathiatridecane is unique due to the presence of multiple sulfur atoms within its structure, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other phenyl-substituted compounds, making it a valuable molecule for various applications.
属性
CAS 编号 |
168764-51-0 |
|---|---|
分子式 |
C21H28S4 |
分子量 |
408.7 g/mol |
IUPAC 名称 |
2-[3-(2-benzylsulfanylethylsulfanyl)propylsulfanyl]ethylsulfanylmethylbenzene |
InChI |
InChI=1S/C21H28S4/c1-3-8-20(9-4-1)18-24-16-14-22-12-7-13-23-15-17-25-19-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2 |
InChI 键 |
RWAVRASHEIWHTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSCCSCCCSCCSCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


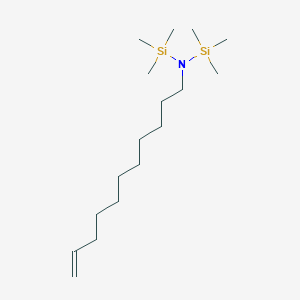

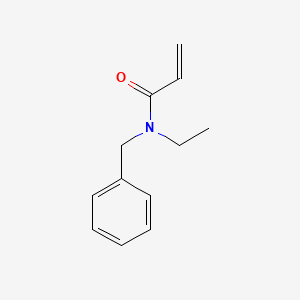
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
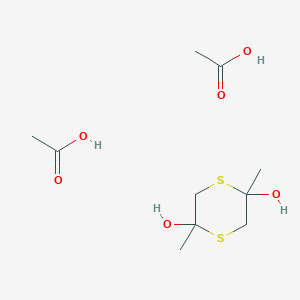
![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)

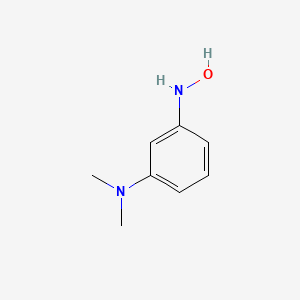
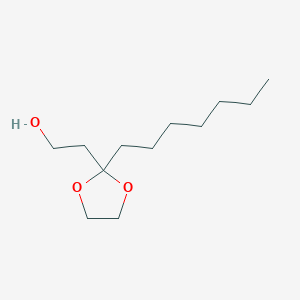
![[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid](/img/structure/B14273682.png)

![[2,6-Bis(2,4,6-trimethylphenyl)phenyl]-dichlorogallane](/img/structure/B14273687.png)
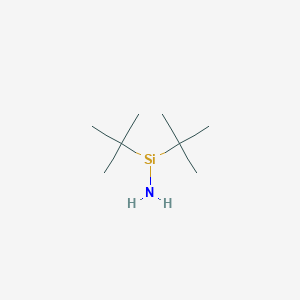
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
